2,4- vs 2,3-Dimethylphenyl: Kinase ATP-Site Occupancy
Within the pyrazolo[3,4-d]pyrimidine C4-amine SAR landscape, the position of the methyl substituents on the pendant phenyl ring dictates the torsional angle between the aromatic plane and the heterocyclic core, which in turn governs the depth of penetration into the kinase hinge region [1]. The target compound bears a 2,4-dimethyl substitution; its closest regioisomer, N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 890896-43-2), differs solely in the migration of one methyl group from the para to the meta position [2]. Published SAR analyses on congeneric pyrazolo[3,4-d]pyrimidine series demonstrate that such regioisomeric shifts can alter IC₅₀ values against a given kinase target by 5- to 20-fold, with attendant changes in selectivity across the kinome [1]. Although direct head-to-head biochemical data for these two specific CAS entries are not publicly available, the quantitative directionality of the regioisomeric effect is well-documented across multiple pyrazolo[3,4-d]pyrimidine chemical series [1].
| Evidence Dimension | Effect of methyl group positional isomerism on kinase inhibitory potency (fold-change range observed across pyrazolo[3,4-d]pyrimidine series) |
|---|---|
| Target Compound Data | 2,4-dimethylphenyl substitution pattern (CAS 890897-09-3) [2] |
| Comparator Or Baseline | 2,3-dimethylphenyl substitution pattern (CAS 890896-43-2) [2] |
| Quantified Difference | Predicted IC₅₀ shift of 5- to 20-fold based on class SAR; directionality target-dependent [1] |
| Conditions | Kinase biochemical inhibition assays (literature consensus for pyrazolo[3,4-d]pyrimidine C4-amine series) [1] |
Why This Matters
Procuring the incorrect regioisomer risks an unpredictable potency shift and a loss of target selectivity, undermining reproducibility and wasting screening resources.
- [1] Ismail NS, Ali EM, Ibrahim DA, et al. Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Eur J Med Chem. 2016;108:415-437. doi:10.1016/j.ejmech.2015.11.044 View Source
- [2] PubChem Compound Summary for CID 11997898, N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 890896-43-2). National Center for Biotechnology Information. Accessed April 2026. View Source
